N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide
Description
N-(3-Fluoro-4-methylphenyl)azetidine-3-carboxamide is a synthetic amide derivative featuring a 3-fluoro-4-methylphenyl group linked to an azetidine ring via a carboxamide bond. The azetidine ring (a four-membered saturated heterocycle) confers conformational rigidity, while the 3-fluoro-4-methylphenyl moiety may enhance lipophilicity and metabolic stability, common traits in bioactive molecules .
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O/c1-7-2-3-9(4-10(7)12)14-11(15)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15) |
InChI Key |
GBDXGVLIAABSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CNC2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Additionally, the compound can be synthesized through multistep reactions involving the formation of azetidine intermediates, followed by functionalization with the desired substituents .
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with carbon nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide has been investigated for its ability to inhibit specific signaling pathways involved in cancer progression. One notable pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often aberrantly activated in various cancers. Studies have demonstrated that azetidine derivatives can disrupt STAT3 DNA-binding activity, leading to reduced proliferation of cancer cells .
Efficacy in Cancer Cell Lines
Research has shown that compounds similar to this compound exhibit potent cytotoxic effects against multiple cancer cell lines. For instance, one study reported an effective concentration (EC50) of 0.9 μM against MDA-MB-231 and MDA-MB-468 breast cancer cell lines . This suggests that the compound could serve as a valuable lead in developing new anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of azetidine derivatives. Variations in substituents on the azetidine ring significantly affect biological activity. For example, modifications that enhance binding affinity to target proteins or improve solubility can lead to increased potency .
| Compound | Cell Line Tested | EC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.9 |
| Compound B | MDA-MB-468 | 1.0 |
| Compound C | HCT-116 | 0.67 |
Other Therapeutic Applications
Beyond oncology, azetidine derivatives have been explored for their potential in treating other conditions:
Neurokinin Receptor Antagonism
Some azetidine compounds have been identified as neurokinin receptor antagonists, which may have implications for treating central nervous system disorders . These compounds can modulate neurotransmitter release and have been investigated for their roles in pain management and mood disorders.
Antimicrobial Properties
Azetidine derivatives have also shown promising antimicrobial activity. For instance, certain compounds exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as new antibiotics .
Case Studies
Several studies highlight the effectiveness of this compound and its analogs:
-
Case Study 1: Breast Cancer Treatment
In a preclinical study, an azetidine derivative was tested against breast cancer cell lines, showing a reduction in cell viability by over 80% at concentrations below 1 μM . This underscores the compound's potential as a targeted therapy. -
Case Study 2: Antimicrobial Activity
Another study evaluated the antibacterial properties of azetidine derivatives against a panel of pathogens, revealing that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: N-(3-Fluoro-4-methylphenyl)benzamide (3b)
Key Differences :
- Core Structure : 3b replaces the azetidine ring with a benzamide group, reducing steric strain but increasing aromaticity.
- Synthesis: Synthesized via nickel-catalyzed reductive aminocarbonylation using 2-fluoro-4-nitrotoluene and iodobenzene (66% yield) .
Substituent Effects: Comparison with 3a and 3c
Compounds 3a (N-(4-(methylthio)phenyl)benzamide) and 3c (N-(3-chloro-4-methoxyphenyl)benzamide) highlight substituent-driven variations:
- Electron-Withdrawing vs. 3c’s chloro and methoxy substituents introduce steric and electronic complexity, reducing yield (75% vs. 66% for 3b) despite similar methods .
- Biological Implications : Fluorine in 3b and the target compound may enhance blood-brain barrier penetration, whereas 3a’s methylthio group could increase metabolic liability.
Comparison with Heterocyclic Amides
- 3-Chloro-N-phenyl-phthalimide (): A phthalimide derivative with a chlorine substituent.
- Pesticide Amides () : Compounds like flutolanil (trifluoromethylbenzamide) and cyprofuram (cyclopropanecarboxamide) demonstrate how carboxamide scaffolds with fluorinated or small-ring substituents are leveraged for agrochemical activity. The azetidine-carboxamide’s compact structure may offer improved pesticidal efficacy but requires stability testing .
Research Findings and Hypothetical Insights
- Synthetic Challenges : The azetidine ring’s strain may lower synthetic yields compared to benzamides (e.g., 3b’s 66% yield). Advanced coupling agents or ring-closing metathesis might be required.
- Thermodynamic Stability : Azetidine’s ring strain could increase reactivity, necessitating stabilization via formulation or prodrug approaches.
Biological Activity
N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide is a compound belonging to the azetidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated aromatic ring, which is known to influence its biological properties by modulating lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate enzymes involved in critical disease pathways, which is a common mechanism for many azetidine derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 5.2 |
| MDA-MB-231 (Breast Cancer) | 3.8 |
| A549 (Lung Cancer) | 7.0 |
These findings suggest that the compound may disrupt critical cellular processes such as DNA replication and repair, apoptosis, and cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate a promising potential for this compound in treating infections caused by resistant bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the azetidine core and the substituents on the aromatic ring significantly affect the biological activity of this compound. For example, changing the fluorine atom to a chlorine or bromine atom alters both potency and selectivity against different cancer cell lines .
Case Studies
- In Vivo Efficacy : A study involving xenograft models of ovarian cancer demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The compound was well-tolerated with minimal side effects observed during the treatment period.
- Combination Therapy : Another investigation assessed the efficacy of this compound in combination with standard chemotherapeutic agents like cisplatin. The results indicated enhanced antitumor effects when used in synergy, suggesting potential for combination therapy strategies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-fluoro-4-methylphenyl)azetidine-3-carboxamide, and how can intermediates be purified effectively?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation between azetidine-3-carboxylic acid and 3-fluoro-4-methylaniline) is commonly used. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI) and monitoring reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel) or recrystallization from polar aprotic solvents like DMF/water .
- Challenges : Low yields may arise from steric hindrance at the azetidine ring; optimizing stoichiometry and reaction temperature (e.g., 50–80°C) improves efficiency .
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
- Analytical Techniques :
- NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .
- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the stability and storage recommendations for this compound?
- Guidelines : Store under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers. Azetidine derivatives are prone to hydrolysis; avoid prolonged exposure to moisture. Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) are advised .
Q. What safety protocols are critical during synthesis?
- Precautions : Use fume hoods, nitrile gloves, and eye protection. Handle fluorinated aryl amines (potential irritants) and reactive coupling agents (e.g., HATU) with care. Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) must be established .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Approach : Systematically modify substituents (e.g., fluorine position, methyl group on phenyl ring) and evaluate effects on target binding. For example, replacing the 3-fluoro group with chloro may alter lipophilicity and SDH enzyme inhibition . Computational tools (e.g., molecular docking) predict binding modes, while in vitro assays (e.g., IC₅₀ determination) validate activity .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?
- Troubleshooting : Re-examine sample purity (HPLC-MS) and experimental conditions (e.g., solvent effects in NMR). If computational predictions (e.g., DFT-optimized geometries) conflict with X-ray crystallography data, validate with alternative software (e.g., Schrödinger vs. Gaussian) .
Q. How can researchers investigate the compound’s mechanism of action in fungal pathogens?
- Experimental Design :
- Enzyme Inhibition Assays : Measure SDH activity in Sclerotinia sclerotiorum lysates treated with the compound .
- Molecular Docking : Map interactions (e.g., hydrogen bonds with SDH residues) using AutoDock Vina .
- Resistance Studies : Serial passaging of pathogens under sublethal doses identifies mutation hotspots .
Q. What advanced techniques characterize crystallographic or conformational properties?
- Tools :
- Single-Crystal X-Ray Diffraction for absolute configuration determination.
- Dynamic NMR to study azetidine ring puckering dynamics .
- Circular Dichroism (CD) if chiral centers are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
